

4,6-dichloro-2-methylpyrimidine-5-carbonitrile

CAS number 76574-36-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE

Cat. No.: B1437973

[Get Quote](#)

An In-depth Technical Guide to **4,6-dichloro-2-methylpyrimidine-5-carbonitrile** (CAS 76574-36-2)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It delves into the core characteristics of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**, a pivotal heterocyclic intermediate. The content moves beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights into its utility.

Introduction: A Versatile Heterocyclic Scaffold

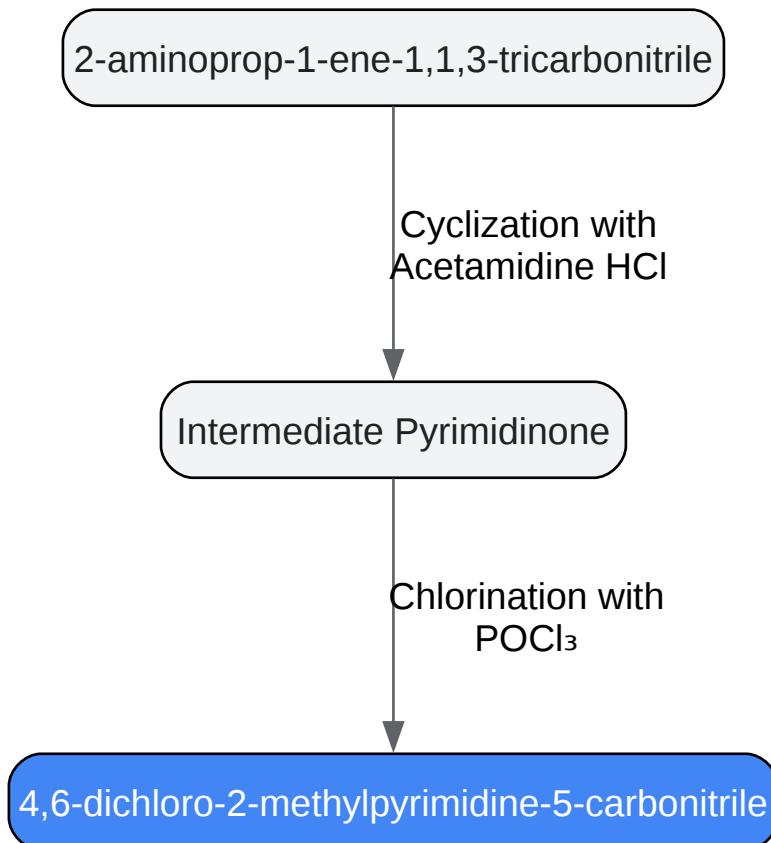
4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized pyrimidine derivative. The pyrimidine ring is a fundamental structural motif in nucleic acids (cytosine, thymine, and uracil) and is consequently recognized as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its derivatives are integral to a vast range of therapeutic agents, including anticancer and antiviral drugs.^[2]

The subject of this guide, with its distinct arrangement of two reactive chlorine atoms, an electron-withdrawing nitrile group, and a methyl group, presents a unique combination of electronic and steric properties. These features make it an exceptionally valuable starting

material for the synthesis of complex molecular architectures, particularly in the discovery of kinase inhibitors and other targeted therapeutics.^{[3][4]} The strategic placement of reactive sites allows for controlled, sequential modifications, enabling the construction of diverse chemical libraries for drug screening programs.

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use. This data is essential for reaction planning, solvent selection, and safety assessments.


Property	Value	Source(s)
CAS Number	76574-36-2	[5][6][7]
Molecular Formula	C ₆ H ₃ Cl ₂ N ₃	[6][7]
Molecular Weight	188.01 g/mol	[6][7]
Appearance	Off-white crystalline solid	[8]
Flash Point	114 °C	[7]
SMILES String	CC1=NC(=C(C(=N1)Cl)C#N)Cl	[7]
InChI Key	Not readily available in search results.	

Synthesis Pathway and Protocol

While a direct, single-publication synthesis for **4,6-dichloro-2-methylpyrimidine-5-carbonitrile** was not found, its structure strongly suggests a synthetic route originating from precursors rich in nitrile and amine functionalities. A chemically sound and widely practiced approach for pyrimidine synthesis involves the condensation of an amidine with a β -dicarbonyl compound or its equivalent.^{[9][10]}

A highly plausible precursor is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which is itself a dimer of malononitrile.^{[11][12]} This intermediate contains the necessary carbon and nitrogen framework. The proposed synthesis involves a cyclization reaction followed by chlorination.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound from a malononitrile dimer.

Experimental Protocol: A Representative Synthesis

This protocol is a representative procedure based on established methods for pyrimidine synthesis and chlorination.[\[13\]](#)[\[14\]](#)[\[15\]](#)

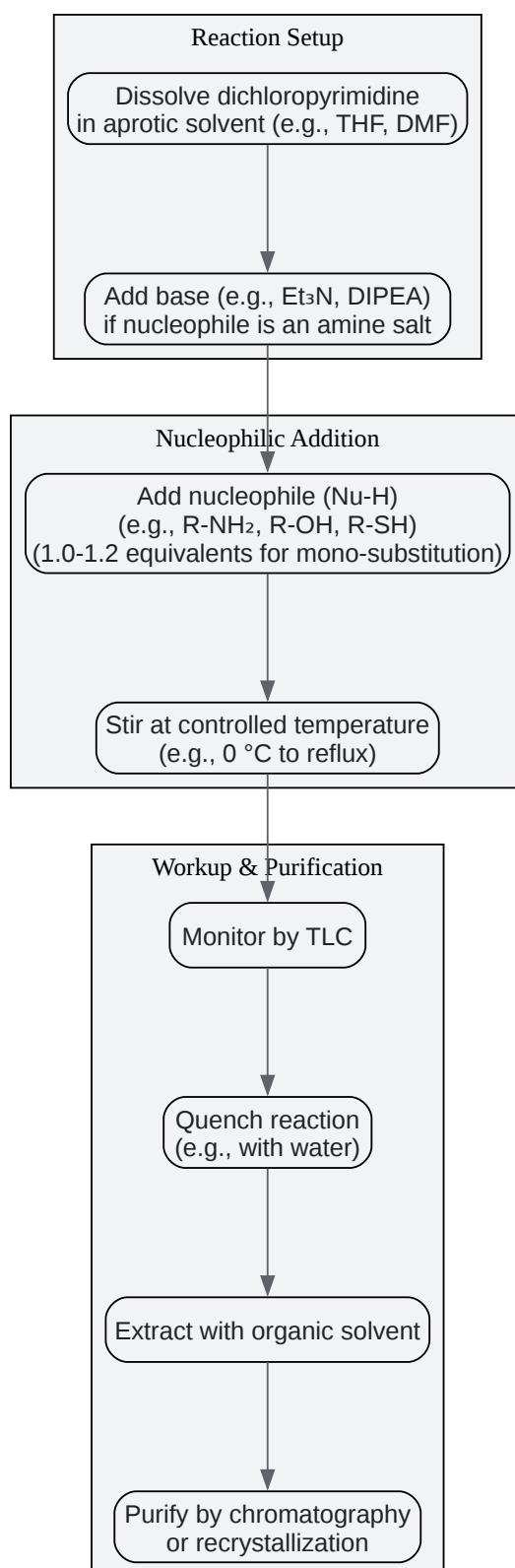
Step 1: Cyclization to form 4-amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile

- To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form the free amidine.
- Add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 equivalent) to the reaction mixture.

- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
- The resulting precipitate (the intermediate pyrimidinone) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to yield **4,6-dichloro-2-methylpyrimidine-5-carbonitrile**

- In a flask equipped with a reflux condenser and a gas trap, suspend the dried intermediate pyrimidinone (1.0 equivalent) in an excess of phosphorus oxychloride (POCl_3 , 5-10 equivalents).
- Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).[\[14\]](#)
- Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
- Carefully remove the excess POCl_3 by distillation under reduced pressure.
- Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
- The precipitated solid product is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
- Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.


Chemical Reactivity: The SNAr Reaction

The reactivity of **4,6-dichloro-2-methylpyrimidine-5-carbonitrile** is dominated by the two chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr).[\[8\]](#)[\[16\]](#) [\[17\]](#) The electron-withdrawing nitrile group at the C5 position further enhances the electrophilicity of the C4 and C6 positions, making them highly susceptible to attack by nucleophiles.

Regioselectivity

In this symmetrically substituted pyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will typically yield a single product. However, controlling the reaction to achieve monosubstitution versus disubstitution requires careful management of stoichiometry and reaction conditions (temperature, reaction time). Generally, using one equivalent of the nucleophile at lower temperatures favors monosubstitution.

Typical SNAr Workflow

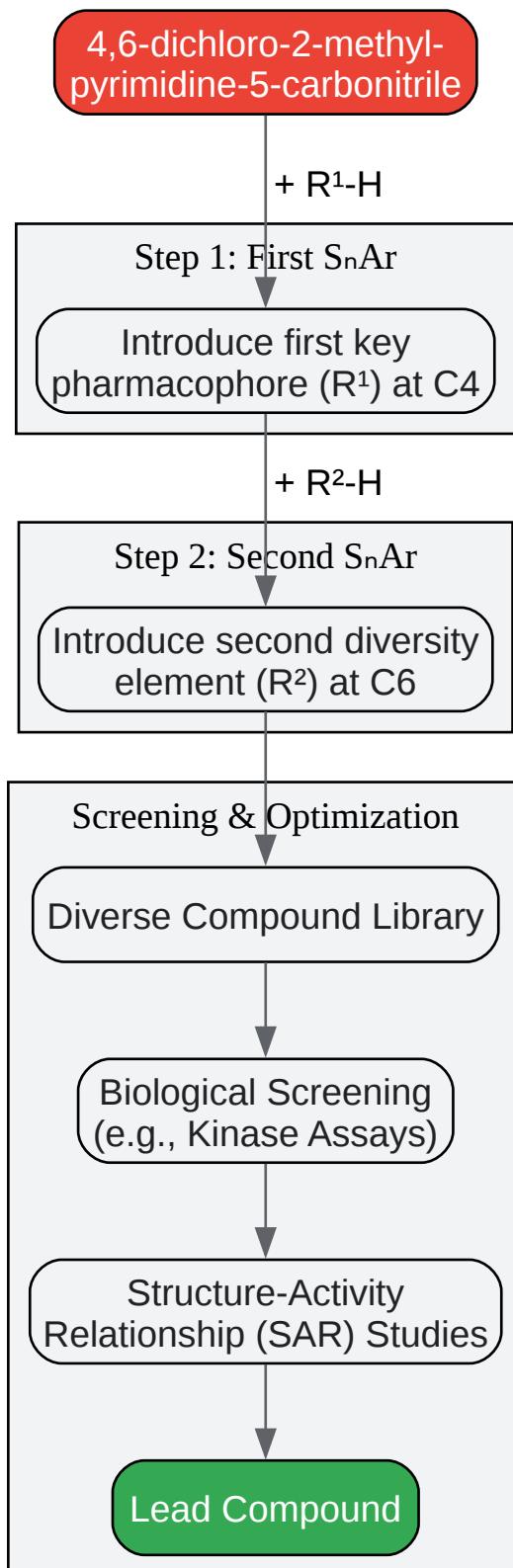
[Click to download full resolution via product page](#)

Caption: A generalized workflow for SNAr reactions on the title compound.

Protocol: General Monosubstitution with an Amine

- Dissolve **4,6-dichloro-2-methylpyrimidine-5-carbonitrile** (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
- Add a non-nucleophilic base, such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (1.2 equivalents).
- Add the desired primary or secondary amine (1.1 equivalents) dropwise at room temperature.
- Stir the reaction for 2-24 hours. The reaction can be gently heated if necessary. Monitor progress by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
- Purify via column chromatography or recrystallization.

This stepwise introduction of nucleophiles is a cornerstone of library synthesis in drug discovery, allowing for the creation of vast arrays of related compounds from a single, versatile core.[\[18\]](#)


Application in Drug Discovery: A Scaffold for Kinase Inhibitors

Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[\[4\]](#) Consequently, kinase inhibitors are a major class of modern therapeutics.[\[3\]\[19\]](#) The pyrimidine ring is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[\[2\]\[10\]](#)

4,6-dichloro-2-methylpyrimidine-5-carbonitrile serves as an ideal starting point for the synthesis of such inhibitors. The two chlorine atoms act as handles for introducing different

chemical groups that can target specific regions of the kinase active site, such as the solvent-exposed region or the allosteric back pocket.[20][21]

Drug Development Workflow

[Click to download full resolution via product page](#)

Caption: Use of the title compound as a scaffold in kinase inhibitor development.

This strategy was famously employed in the synthesis of Dasatinib, a multi-kinase inhibitor.[19] Although Dasatinib itself uses a different dichloropyrimidine, the synthetic logic of sequential SNAr reactions is identical and highlights the industrial relevance of this chemical class.[19][22]

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not available in the cited literature, chemical shifts can be reliably predicted based on extensive NMR databases and the known effects of substituents on the pyrimidine ring.[23][24][25]

Nucleus	Atom Position(s)	Predicted Chemical Shift (δ , ppm)	Rationale / Notes
¹³ C NMR	C2 (bearing -CH ₃)	165 - 170	Typical for a substituted pyrimidine carbon between two nitrogens.
C4 / C6 (bearing -Cl)	160 - 165	Highly deshielded due to adjacent nitrogen and chlorine atoms.	
C5 (bearing -CN)	105 - 115	Shielded relative to other ring carbons, but deshielded by the nitrile group.	
-CN	115 - 120	Characteristic chemical shift for a nitrile carbon.	
-CH ₃	20 - 25	Typical for a methyl group attached to an aromatic ring.	
¹ H NMR	-CH ₃	2.5 - 2.8	Protons of a methyl group attached to the electron-deficient pyrimidine ring.

Note: Predictions are based on general principles of NMR spectroscopy and data for analogous structures.[\[23\]](#)[\[26\]](#) Actual values may vary depending on the solvent and experimental conditions.

Safety, Handling, and Storage

Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety protocols. The following information is synthesized from available Safety Data Sheets (SDS).[\[27\]](#)[\[28\]](#)[\[29\]](#)

Category	Guideline
GHS Hazards	Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335). [7] [27]
Personal Protective Equipment (PPE)	Wear tightly fitting safety goggles, impervious protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood. If dust is generated, a respirator is recommended. [27] [28]
Handling	Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [27] [28]
Storage	Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up. [27] [29]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [27] [29]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-DICHLORO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 76574-36-2 [chemicalbook.com]
- 6. 76574-36-2 | CAS DataBase [m.chemicalbook.com]
- 7. 4,6-dichloro-2-methylpyrimidine-5-carbonitrile | 76574-36-2 | BDA57436 [biosynth.com]
- 8. studylib.net [studylib.net]
- 9. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy 2-aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 [smolecule.com]
- 12. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 15. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. epfl.ch [epfl.ch]
- 26. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]
- 27. echemi.com [echemi.com]
- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 29. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4,6-dichloro-2-methylpyrimidine-5-carbonitrile CAS number 76574-36-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1437973#4-6-dichloro-2-methylpyrimidine-5-carbonitrile-cas-number-76574-36-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com